molecular formula C25H24ClN3O3 B15017722 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B15017722
M. Wt: 449.9 g/mol
InChI Key: KDDFNTIXYFNPHV-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazone linkage, a chlorobenzyl group, and an acetamide moiety, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide typically involves the condensation of 4-[(4-chlorobenzyl)oxy]benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide lies in its specific structural features, such as the presence of the chlorobenzyl group and the hydrazone linkage. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

Molecular Formula

C25H24ClN3O3

Molecular Weight

449.9 g/mol

IUPAC Name

N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(4-propan-2-ylphenyl)oxamide

InChI

InChI=1S/C25H24ClN3O3/c1-17(2)20-7-11-22(12-8-20)28-24(30)25(31)29-27-15-18-5-13-23(14-6-18)32-16-19-3-9-21(26)10-4-19/h3-15,17H,16H2,1-2H3,(H,28,30)(H,29,31)/b27-15+

InChI Key

KDDFNTIXYFNPHV-JFLMPSFJSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.